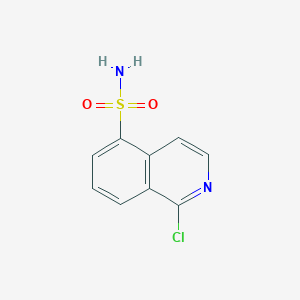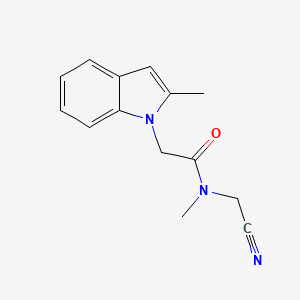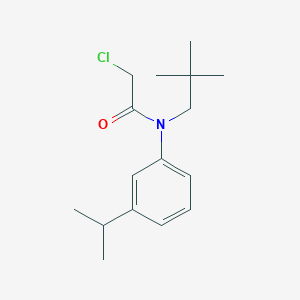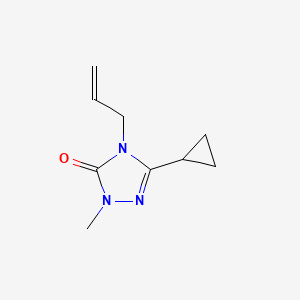
5-Isoquinolinesulfonamide, 1-chloro-
Übersicht
Beschreibung
5-Isoquinolinesulfonamide, 1-chloro- is a specific inhibitor of Rho-Kinase . It has been the focus of molecular pharmacology research as a protein kinase inhibitor sulfonamide derivative . Over the years, studies on naphthalene and isoquinoline sulfonamide derivatives have contributed significantly to understanding the physiological function of various protein kinases and developing new types of medicine .
Synthesis Analysis
The synthesis of 5-Isoquinolinesulfonamide, 1-chloro- involves complex chemical reactions . The compound contains a total of 23 bonds, including 16 non-H bonds, 13 multiple bonds, and 1 rotatable bond .Molecular Structure Analysis
The molecular structure of 5-Isoquinolinesulfonamide, 1-chloro- includes 23 bonds in total; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 sulfonamide, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 5-Isoquinolinesulfonamide, 1-chloro- are complex and require further study . The compound is used in various reactions, including those involving protein kinases .Physical And Chemical Properties Analysis
5-Isoquinolinesulfonamide, 1-chloro- is a powder with a molecular weight of 208.24 .Wissenschaftliche Forschungsanwendungen
Pharmacological and Biological Effects of Chlorogenic Acid
Chlorogenic Acid (CGA) exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA's ability to modulate lipid metabolism and glucose suggests its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This phenolic acid's diverse pharmacological effects make it a candidate for further research to optimize its biological and pharmacological benefits, potentially as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).
Dual Role of Chlorogenic Acid as Food Additive and Nutraceutical
Chlorogenic acid's health-promoting properties are extensively documented, especially in the treatment of metabolic syndrome. Its role as a food additive shows promise due to its antimicrobial activity against a broad range of organisms and antioxidant properties. The compound's prebiotic activity and protective properties against food degradation highlight its potential as an excellent candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).
Anticancer and Anti-inflammatory Agents from Annona muricata
Annona muricata, especially its leaves, has been investigated for its anti-inflammatory and anticancer properties. While most studies focus on crude extracts, there's significant interest in isolating bioactive compounds responsible for these effects. The plant's diverse pharmacological aspects underscore the need for further in vitro and in vivo studies to explore its potential as a source of new therapeutic agents for treating inflammatory diseases and cancer (Abdul Wahab et al., 2018).
Isoquinoline Alkaloids: Pharmacological Activities
Isoquinoline alkaloids from various plant species exhibit significant antimicrobial, antibacterial, antitumor, and other activities. Research on these compounds suggests their role as an important source of leads for drug discovery, pointing toward new possible applications beyond their traditional uses. This review emphasizes the potential of isoquinoline N-oxides alkaloids in developing novel therapeutic agents (Dembitsky et al., 2015).
Therapeutic Potential of Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids, including berberine, palmatine, and sanguinarine, exhibit potential anticancer properties through their interaction with nucleic acids. This review collates data on the binding aspects and implications for drug design, highlighting the importance of these natural products in biomedical research and drug development. The structural diversity and pharmacological activities of isoquinoline alkaloids underscore their potential for discovering new anti-infective and anticancer drugs (Bhadra & Kumar, 2012).
Wirkmechanismus
Target of Action
The primary target of 5-Isoquinolinesulfonamide, 1-chloro- is Rho-Kinase . Rho-Kinase plays a crucial role in various cellular functions, including cell migration, proliferation, and contraction .
Mode of Action
5-Isoquinolinesulfonamide, 1-chloro- interacts with its target, Rho-Kinase, by inhibiting its activity . This inhibition leads to changes in the physiological function of the cell, particularly affecting the modulation of physiological function .
Biochemical Pathways
The inhibition of Rho-Kinase by 5-Isoquinolinesulfonamide, 1-chloro- affects several biochemical pathways. One of the key pathways influenced is the Phosphorylation of MLC20 . This pathway plays a significant role in muscle contraction, and its inhibition can lead to vasodilation .
Result of Action
The inhibition of Rho-Kinase by 5-Isoquinolinesulfonamide, 1-chloro- results in several molecular and cellular effects. For instance, it has been shown to induce Astrocyte Stellation , a process involved in the formation of star-shaped glial cells in the brain. Additionally, it has been found to inhibit the activation of NADPH Oxidase in human neutrophils , which plays a role in the immune response to infection.
Safety and Hazards
Zukünftige Richtungen
Indole, a component of 5-Isoquinolinesulfonamide, 1-chloro-, is gaining importance in medicinal chemistry due to its physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . This suggests potential future directions for the development of new medicines using 5-Isoquinolinesulfonamide, 1-chloro- .
Biochemische Analyse
Biochemical Properties
5-Isoquinolinesulfonamide, 1-chloro- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been identified as a specific inhibitor of Rho-Kinase , a key enzyme involved in various cellular processes.
Cellular Effects
The effects of 5-Isoquinolinesulfonamide, 1-chloro- on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the activation of NADPH oxidase in human neutrophils , which plays a crucial role in the immune response.
Molecular Mechanism
The molecular mechanism of action of 5-Isoquinolinesulfonamide, 1-chloro- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a ligand affinity chromatography , indicating its ability to bind to proteins and potentially alter their function.
Metabolic Pathways
5-Isoquinolinesulfonamide, 1-chloro- is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
1-chloroisoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEJDYURLYZBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)
![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)

![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)
![N-(2,2-dimethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756455.png)


![2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)




